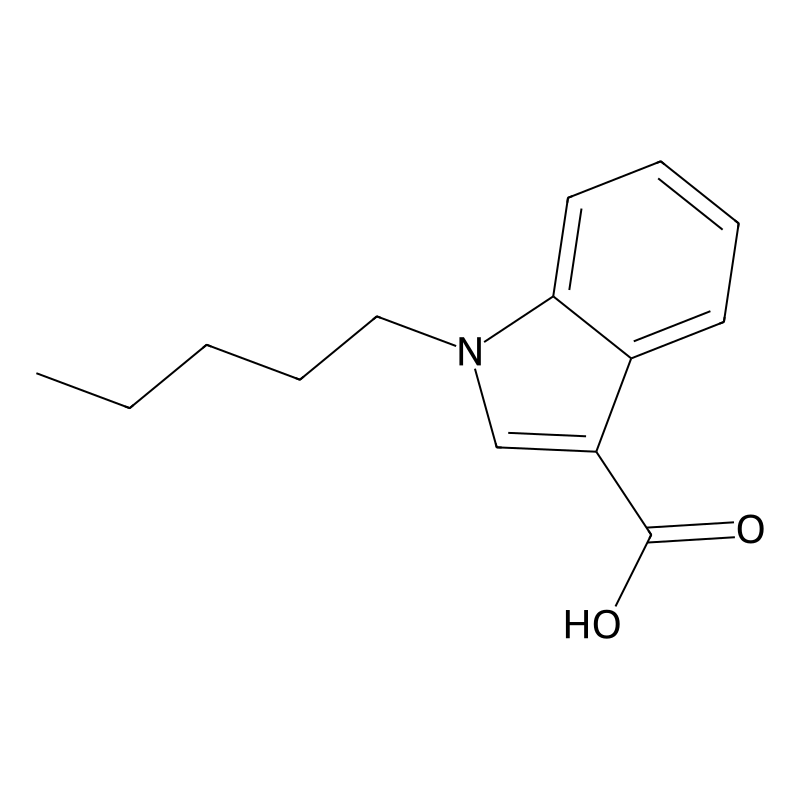

1-pentyl-1H-indole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Pentyl-1H-indole-3-carboxylic acid (CAS 727421-73-0) is a critical N-alkylated indole derivative widely utilized as a forensic reference standard and a high-efficiency synthetic precursor. Structurally characterized by an indole core with a pentyl chain at the N1 position and a carboxylic acid at the C3 position, it serves as the foundational building block for a large class of synthetic cannabinoid receptor agonists (SCRAs), including PB-22 (QUPIC) and APICA[1]. In procurement contexts, its value is defined by its dual role: it is both the unequivocally proven, highly abundant phase I metabolite of ester-linked SCRAs and a highly processable precursor that streamlines the synthesis of complex indole-3-carboxamides and esters by bypassing early-stage alkylation requirements .

Substituting 1-pentyl-1H-indole-3-carboxylic acid with the unalkylated indole-3-carboxylic acid core or the parent drug PB-22 introduces severe process and analytical failures. In synthetic workflows, starting with the unalkylated core mandates a time-consuming N-alkylation step requiring strong bases (e.g., KOH) and extended reaction times, which reduces overall throughput and introduces purification overhead . In forensic and toxicological analysis, attempting to use the parent drug PB-22 as a quantitative surrogate fails because the ester bond undergoes unpredictable thermal degradation during GC-MS, yielding 1-pentyl-1H-indole-3-carboxylic acid as an artifact [1]. Furthermore, rapid in vivo ester hydrolysis renders the parent drug nearly undetectable in biological matrices, making the specific procurement of the stable carboxylic acid metabolite mandatory for accurate toxicological screening[2].

References

- [2] Thermal degradation of a new synthetic cannabinoid QUPIC during analysis by gas chromatography-mass spectrometry. Forensic Toxicology, 32, 1-10 (2014).

- [3] Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA. ACS Chemical Neuroscience, 8(6), 1238-1255 (2017).

Elimination of Thermal Degradation Artifacts in GC-MS Quantification

When analyzing synthetic cannabinoids via GC-MS, the parent compound PB-22 (QUPIC) undergoes severe thermal degradation at the ester bond, yielding 1-pentyl-1H-indole-3-carboxylic acid as an analytical artifact. Utilizing 1-pentyl-1H-indole-3-carboxylic acid directly as the reference standard prevents quantification errors caused by the unpredictable thermal decomposition of the parent ester, ensuring reliable calibration curves for forensic samples [1].

| Evidence Dimension | GC-MS structural stability and peak integration |

| Target Compound Data | 100% stable peak integration as a direct analyte |

| Comparator Or Baseline | PB-22 (Parent drug) undergoes thermal cleavage yielding variable artifact peaks |

| Quantified Difference | Direct use eliminates thermally induced quantification variability seen with the parent ester |

| Conditions | GC-MS injection port analysis |

Forensic laboratories must procure the stable carboxylic acid metabolite rather than relying on the parent ester to ensure reproducible and legally defensible GC-MS quantification.

Streamlined Synthesis of Indole-3-Carboxamide and Ester Cannabinoids

In the synthesis of synthetic cannabinoids such as PB-22 or APICA, utilizing 1-pentyl-1H-indole-3-carboxylic acid as the starting material bypasses the N-alkylation step required when starting from the unalkylated indole-3-carboxylic acid core. Direct activation of 1-pentyl-1H-indole-3-carboxylic acid with oxalyl chloride followed by coupling with 8-hydroxyquinoline yields PB-22 at 78%, while coupling with complex amines achieves up to 80% yield. This eliminates the need for strong bases and overnight N-pentylation reactions [1].

| Evidence Dimension | Synthetic steps and coupling yield |

| Target Compound Data | 1-step coupling (78-80% yield) to final SCRA |

| Comparator Or Baseline | Indole-3-carboxylic acid (Requires 2 steps: N-alkylation + coupling) |

| Quantified Difference | Eliminates 1 synthetic step and >12 hours of reaction/purification time |

| Conditions | Oxalyl chloride activation followed by amine/alcohol coupling in CH2Cl2 |

Procuring the pre-alkylated precursor significantly accelerates library synthesis of novel cannabinoid receptor agonists by removing a time-consuming alkylation step.

Biomarker Specificity for Toxicological Screening

PB-22 is rapidly metabolized in vivo via ester hydrolysis, making the parent compound difficult to detect in urine or serum shortly after exposure. In human liver microsome models and in vivo studies, 1-pentyl-1H-indole-3-carboxylic acid is the unequivocally proven and most abundant phase I metabolite. Compared to the parent PB-22, which has a short half-life, the carboxylic acid metabolite accumulates, serving as the mandatory target for LC-MS/MS and GC-MS toxicological screening panels [1].

| Evidence Dimension | Biomarker abundance in biological matrices |

| Target Compound Data | Primary, highly abundant phase I metabolite |

| Comparator Or Baseline | PB-22 (Parent drug) is rapidly cleared with low abundance post-exposure |

| Quantified Difference | Significantly higher detection window and abundance in urine/serum compared to the parent ester |

| Conditions | Human liver microsome assays and in vivo toxicological screening |

Toxicology labs must select this specific metabolite standard over the parent compound to achieve clinically relevant detection windows in biological samples.

Forensic GC-MS and LC-MS/MS Calibration Standards

Because parent ester cannabinoids like PB-22 thermally degrade in GC-MS injection ports, forensic laboratories must procure 1-pentyl-1H-indole-3-carboxylic acid as a stable, direct analytical standard. This ensures reproducible calibration curves and legally defensible quantification without the confounding variables of thermal artifact generation [1].

High-Throughput Synthesis of Novel SCRAs

For medicinal chemistry and pharmacological research, this pre-alkylated precursor is a highly efficient starting material for synthesizing indole-3-carboxamide and ester libraries. By enabling direct activation with oxalyl chloride and subsequent coupling, it eliminates the N-alkylation step, allowing for rapid, single-step diversification with complex amines or alcohols at yields approaching 80%[2].

Toxicokinetic and Metabolic Biomarker Profiling

Due to the rapid in vivo hydrolysis of ester-linked synthetic cannabinoids, 1-pentyl-1H-indole-3-carboxylic acid is the most abundant phase I metabolite in human urine and serum. Toxicology labs and clinical researchers must prioritize this compound over the parent drug to establish reliable detection windows and accurate exposure profiles in biological matrices [3].

References

- [1] Thermal degradation of a new synthetic cannabinoid QUPIC during analysis by gas chromatography-mass spectrometry. Forensic Toxicology, 32, 1-10 (2014).

- [2] Banister, S. D., et al. Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience, 6(8), 1445-1458 (2015).

- [3] Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA. ACS Chemical Neuroscience, 8(6), 1238-1255 (2017).